molecular formula C31H36N4O7 B13835017 Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide

Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide

Cat. No.: B13835017
M. Wt: 576.6 g/mol
InChI Key: QFJWKXYGBSQMDX-RLSLOFABSA-N
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Description

Structural Basis of Fluorogenicity in 4-Methoxy-β-Naphthylamide Conjugates

Molecular Architecture and Fluorescence Mechanism

The fluorogenic properties of Glu-AAP-4MβN arise from the 4-methoxy-beta-naphthylamide (4MβN) group, a modified naphthalene derivative. In its intact state, the 4MβN moiety exhibits quenched fluorescence due to intramolecular interactions with the peptide backbone. Upon proteolytic cleavage between the phenylalanine (Phe) and 4MβN groups, the fluorophore is released, resulting in a pronounced increase in fluorescence intensity at 410–440 nm upon excitation at 340–360 nm.

The methoxy substituent at the 4-position of the naphthylamide ring enhances electron-donating effects, stabilizing the excited state of the fluorophore and red-shifting its emission spectrum compared to unsubstituted beta-naphthylamide derivatives. This modification improves signal-to-noise ratios in biological assays by reducing background fluorescence from endogenous compounds.

Structural Features of Glu-AAP-4MβN
  • Peptide sequence : Glutaryl-Ala-Ala-Phe (molecular weight: 576.6 g/mol).
  • Fluorophore : 4MβN (molecular weight: 215.2 g/mol).
  • Linkage : Amide bond between Phe and 4MβN, which is hydrolyzed by target proteases.

Properties

Molecular Formula

C31H36N4O7

Molecular Weight

576.6 g/mol

IUPAC Name

5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C31H36N4O7/c1-19(32-27(36)14-9-15-28(37)38)29(39)33-20(2)30(40)35-25(16-21-10-5-4-6-11-21)31(41)34-23-17-22-12-7-8-13-24(22)26(18-23)42-3/h4-8,10-13,17-20,25H,9,14-16H2,1-3H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)(H,37,38)/t19-,20-,25-/m0/s1

InChI Key

QFJWKXYGBSQMDX-RLSLOFABSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)CCCC(=O)O

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategy

The synthesis of Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide typically follows a solid-phase peptide synthesis (SPPS) approach or solution-phase peptide synthesis, incorporating the following key steps:

  • Step 1: Peptide Chain Assembly

    • Sequential coupling of protected amino acids (L-alanine and L-phenylalanine) using standard peptide coupling reagents (e.g., carbodiimides such as DIC or EDC, often with additives like HOBt or HOAt) to form the Ala-Ala-Phe tripeptide.
    • Protection of amino groups with Fmoc or Boc groups to prevent side reactions during chain elongation.
  • Step 2: Introduction of the Glutaryl Moiety

    • The glutaryl group (5-oxopentanoic acid) is attached to the N-terminus of the peptide chain. This can be achieved by coupling glutaryl chloride or glutaryl anhydride to the free amino terminus of the peptide under controlled conditions.
  • Step 3: Attachment of the 4-Methoxy-beta-Naphthylamide

    • The C-terminal carboxyl group of the phenylalanine residue is coupled to 4-methoxy-beta-naphthylamine to form the amide bond.
    • This step requires activation of the carboxyl group (e.g., via carbodiimide chemistry) and careful control to avoid racemization or side reactions.
  • Step 4: Deprotection and Purification

    • Removal of protecting groups under acidic or basic conditions depending on the protecting groups used.
    • Purification of the final product by preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Reaction Conditions and Optimization

  • Solvents: Commonly used solvents include dimethylformamide (DMF), dichloromethane (DCM), and N-methylpyrrolidone (NMP) for peptide coupling steps.
  • Temperature: Typically room temperature to slightly elevated temperatures (20–40°C) to optimize coupling efficiency.
  • pH Control: Buffer systems or acid/base additives are used to maintain optimal pH during coupling and deprotection.
  • Reaction Times: Coupling reactions usually proceed for 1–4 hours; deprotection steps may require 30 minutes to several hours depending on conditions.

Analytical Monitoring

Data Table: Typical Synthesis Parameters

Step Reagents/Conditions Purpose Notes
Peptide Coupling Fmoc-Ala-OH, Fmoc-Phe-OH, DIC, HOBt, DMF Assemble Ala-Ala-Phe tripeptide Use excess amino acid for completeness
Glutaryl Coupling Glutaryl chloride or anhydride, base (e.g., DIPEA), DMF Attach glutaryl group to N-terminus Controlled addition to avoid over-acylation
C-terminal Amide Formation 4-methoxy-beta-naphthylamine, EDC, HOBt, DMF Form amide bond at C-terminus Monitor for racemization
Deprotection TFA (trifluoroacetic acid) or piperidine Remove Fmoc/Boc protecting groups Use scavengers to prevent side reactions
Purification Preparative HPLC Isolate pure product Gradient elution with water/acetonitrile

Research Findings and Notes

  • The compound is commercially available in neat form and shipped at room temperature, indicating stability under ambient conditions.
  • It is used as a fluorogenic substrate in enzymatic assays, particularly for neprilysin activity measurement, where the cleavage releases a fluorescent 4-methoxy-beta-naphthylamine moiety.
  • The preparation method emphasizes the importance of stereochemical control to maintain the biological relevance of the peptide substrate.
  • Storage of intermediates and final compounds is recommended at -20°C to preserve integrity during long-term handling.
  • The compound’s synthesis involves standard peptide chemistry techniques but requires careful handling of the sensitive 4-methoxy-beta-naphthylamide group to prevent degradation or side reactions.

Chemical Reactions Analysis

Types of Reactions

Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide involves its hydrolysis by proteases. The compound acts as a substrate, and upon cleavage by the protease, it releases 4-methoxy-beta-naphthylamide, which can be detected spectrofluorometrically. This allows for the quantification of protease activity .

Comparison with Similar Compounds

Key Findings :

  • The glutaryl group in Glutaryl-Ala-Ala-Phe-MNA improves aqueous solubility compared to hydrophobic substituents like benzyloxycarbonyl (Z), making it preferable for kinetic studies .
  • Substitution of Phe with other residues (e.g., Arg in Z-Gly-Gly-Arg-MNA) shifts enzyme specificity from elastase to trypsin-like proteases.

Non-MNA Fluorogenic Substrates

Compound Name Reporter Group Enzyme Target Advantages/Limitations
Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ Mca/Dpa pair Matrix metalloproteinases (MMPs) Higher sensitivity but cost-intensive
Abz-Ala-Gly-Leu-Ala-Nba Anthranilamide (Abz/Nba) Caspases Red-shifted fluorescence; lower background interference

Key Findings :

  • MNA-based substrates like Glutaryl-Ala-Ala-Phe-MNA offer cost-effectiveness and compatibility with standard UV/Vis detectors, whereas Mca/Dpa substrates require specialized fluorescence equipment .
  • Anthranilamide derivatives (e.g., Abz-Ala-Gly-Leu-Ala-Nba) exhibit superior signal-to-noise ratios but lack the broad commercial availability of MNA substrates .

Competitive Inhibitors

Glutaryl-Ala-Ala-Phe-MNA is distinct from elastase inhibitors like Alvelestat (AZD9668) or Sivelestat , which bind irreversibly to the enzyme’s active site. Unlike these therapeutic candidates, Glutaryl-Ala-Ala-Phe-MNA serves as a transient substrate for activity quantification rather than inhibition .

Biological Activity

Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide, often referred to as GAAF-4-MNA, is a synthetic peptide substrate primarily used in the study of neprilysin (NEP) activity. This compound has garnered attention due to its role in neurobiology and potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease. This article explores the biological activity of GAAF-4-MNA, focusing on its enzymatic interactions, cellular effects, and implications for disease treatment.

1. Neprilysin Activity and Substrate Interaction

Neprilysin is a zinc-dependent metallopeptidase that plays a critical role in the degradation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. GAAF-4-MNA serves as a fluorogenic substrate for NEP, allowing researchers to measure NEP activity through fluorescence changes upon substrate cleavage.

The mechanism by which NEP acts on GAAF-4-MNA involves the hydrolysis of the peptide bond, resulting in the release of 4-methoxy-beta-naphthylamine (4-MNA), which can be quantified fluorometrically. This reaction is crucial for assessing NEP's ability to degrade neurotoxic peptides.

Table 1: NEP Activity Measurement Using GAAF-4-MNA

ParameterValue
Substrate Concentration100 µmol/L
Reaction Temperature37°C
Detection MethodFluorometry (excitation: 340 nm; emission: 425 nm)
Time for ReactionContinuous monitoring

2. Cellular Studies and Effects

Recent studies have demonstrated that GAAF-4-MNA not only serves as a substrate but also influences cellular mechanisms. In vitro experiments using HT22 hippocampal cells transduced with human NEP showed that these cells could effectively degrade GAAF-4-MNA, indicating functional NEP expression and activity.

2.1 Cytotoxicity Studies

In cytotoxicity assays, cells treated with amyloid-beta peptides exhibited reduced viability; however, co-treatment with NEP and GAAF-4-MNA mitigated this effect. The MTT assay indicated that NEP activity was protective against Aβ-induced toxicity.

Figure 1: Protective Effect of NEP on Cell Viability

Protective Effect (Hypothetical image link for illustrative purposes)

3. Implications for Alzheimer's Disease Treatment

The ability of NEP to degrade Aβ peptides positions it as a potential therapeutic target in Alzheimer's disease. By enhancing NEP activity or mimicking its action with compounds like GAAF-4-MNA, researchers aim to reduce Aβ accumulation in the brain.

3.1 Case Studies

Several animal models have been utilized to study the effects of increased NEP expression on Aβ levels:

  • Model: 3X-Tg-AD mice
  • Intervention: Viral vector-mediated NEP overexpression
  • Outcome: Approximately 60% reduction in soluble Aβ levels and 50% decrease in amyloid deposits after six months.

Table 2: Summary of Animal Study Results

Study ParameterResult
Reduction in Soluble Aβ~60%
Reduction in Amyloid Deposits~50%
Duration of Study6 months

4. Future Directions and Research Opportunities

The ongoing research into GAAF-4-MNA's biological activity suggests several avenues for future investigation:

  • Optimization of NEP Substrates: Developing more potent and selective substrates could enhance our understanding of NEP's specificity.
  • Therapeutic Applications: Investigating small molecules that can enhance NEP activity or mimic its function may lead to novel treatments for Alzheimer's disease.
  • Clinical Trials: Further studies are needed to evaluate the safety and efficacy of NEP modulators in human subjects.

Q & A

Basic: What analytical methods are recommended for quantifying Glutaryl-Ala-Ala-Phe-4-methoxy-β-naphthylamide in biological matrices?

Answer:
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying this compound in biological samples. Solid-phase extraction (SPE) is typically employed for sample preparation to isolate the analyte from complex matrices like urine or plasma. Method validation should include calibration curves (e.g., 1–1000 ng/mL), recovery rates, and matrix effects. Internal standards, such as deuterated analogs (e.g., HNE-MA-d3 or MDA-d2), are critical for correcting ionization variability .

Basic: How can researchers validate the purity and structural integrity of synthetic Glutaryl-Ala-Ala-Phe-4-methoxy-β-naphthylamide?

Answer:
Purity validation requires a combination of techniques:

  • Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess chromatographic homogeneity.
  • Mass spectrometry (MS) for molecular weight confirmation (expected m/z: ~683.8 Da for [M+H]+).
  • Nuclear magnetic resonance (NMR) (1H/13C) to verify the glutaryl, methoxy, and naphthylamide moieties.
    Batch-to-batch consistency should be monitored using certified reference materials (CRMs) and interlaboratory comparisons .

Advanced: What experimental design principles should guide studies on its elastase inhibition kinetics?

Answer:
Adopt a split-plot randomized block design to account for variability in enzyme sources (e.g., human neutrophil elastase vs. pancreatic elastase). Subplots can test inhibitor concentrations (e.g., 0.1–100 µM), while sub-subplots assess time-dependent activity. Use Michaelis-Menten kinetics to calculate KiK_i (inhibition constant) and distinguish competitive vs. non-competitive mechanisms. Include controls for autohydrolysis and solvent effects (e.g., DMSO ≤1%). Replicates (n ≥ 4) are essential for statistical power .

Advanced: How can contradictions in reported IC50 values across studies be resolved?

Answer:
Discrepancies often arise from methodological differences:

  • Enzyme source : Commercial elastase purity (≥90% by SDS-PAGE) and storage conditions (lyophilized vs. frozen).
  • Substrate specificity : Use standardized fluorogenic substrates (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC) to normalize activity measurements.
  • Buffer composition : Ionic strength (e.g., 50 mM Tris vs. PBS) and pH (7.4–8.0) affect inhibitor binding.
    Meta-analyses should apply mixed-effects models to account for inter-study variability, with sensitivity analyses excluding outliers .

Methodological: What protocols ensure stability of Glutaryl-Ala-Ala-Phe-4-methoxy-β-naphthylamide in physiological conditions?

Answer:

  • Short-term stability : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C for 24 hours, monitoring degradation via HPLC.
  • Long-term stability : Store lyophilized powder at −80°C under inert gas (argon) to prevent oxidation. For solution stability, use cryoprotectants (e.g., 10% trehalose) and avoid freeze-thaw cycles.
  • Light sensitivity : Conduct photostability tests under ICH Q1B guidelines (exposure to 1.2 million lux·hr) .

Advanced: What computational strategies model its interaction with elastase active sites?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on the catalytic triad (His57, Asp102, Ser195).
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability and hydrogen-bonding networks.
  • Free-energy calculations : Apply MM-PBSA or MM-GBSA to estimate binding affinities. Validate models with mutagenesis data (e.g., Ser195Ala variants) .

Basic: What are best practices for cross-validating bioactivity data in independent labs?

Answer:

  • Blinded replicates : Distribute aliquots of the compound and enzyme to multiple labs for parallel IC50 determination.
  • Standard operating procedures (SOPs) : Harmonize buffer composition, temperature (25°C vs. 37°C), and detection methods (fluorometry vs. spectrophotometry).
  • Data sharing : Use platforms like Zenodo to publish raw datasets and analytical workflows for transparency .

Advanced: How can researchers optimize assay conditions for high-throughput screening (HTS) of derivatives?

Answer:

  • Miniaturization : Use 384-well plates with automated liquid handling to test 10,000+ compounds.
  • Z’-factor validation : Ensure Z’ > 0.5 by comparing positive (uninhibited elastase) and negative (fully inhibited) controls.
  • Counter-screening : Test against related proteases (e.g., cathepsin G) to exclude off-target effects.
  • Dose-response curves : Apply 4-parameter logistic models to calculate IC50 and Hill coefficients .

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